

Repaglinide Anhydride CAS number and molecular formula.

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Compound of Interest		
Compound Name:	Repaglinide Anhydride	
Cat. No.:	B15291073	Get Quote

Repaglinide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the core technical aspects of Repaglinide, a prominent anti-diabetic agent.

Core Chemical and Physical Data

Repaglinide, in its anhydrous form, is a white to off-white powder. It is an oral hypoglycemic agent belonging to the meglitinide class. The fundamental chemical and physical properties of Repaglinide are summarized below for easy reference.

Property	Value
CAS Number	135062-02-1[1][2]
Molecular Formula	C27H36N2O4[1][2]
Molecular Weight	452.59 g/mol [2]

Mechanism of Action: A Signaling Pathway Overview



Repaglinide exerts its glucose-lowering effect by stimulating the release of insulin from pancreatic β -cells. This action is contingent upon the presence of functioning β -cells. The mechanism is initiated by the binding of Repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β -cell membrane. This binding event leads to the closure of these channels, which in turn causes depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The elevated intracellular calcium concentration then stimulates the exocytosis of insulin-containing granules, leading to insulin secretion into the bloodstream.[1][3][4]



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Repaglinide's mechanism of action in pancreatic β -cells.

Pharmacokinetic Profile

The pharmacokinetic properties of Repaglinide are characterized by rapid absorption and elimination. The key parameters are detailed in the table below.



Parameter	Value	
Bioavailability	Approximately 56%[4]	
Time to Peak Plasma Concentration (Tmax)	Within 1 hour[1]	
Protein Binding	>98% (primarily to albumin)[1][4]	
Metabolism	Extensively metabolized in the liver by CYP2C8 and CYP3A4 enzymes.[1][4]	
Elimination Half-Life	Approximately 1 hour[4]	
Excretion	Primarily via feces (~90%) with a smaller portion in urine (~8%).[1][4]	

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Repaglinide Quantification in Human Plasma

This section outlines a typical experimental protocol for the determination of Repaglinide in human plasma using reverse-phase HPLC.

- 1. Sample Preparation:
- To a 1 mL aliquot of human plasma, add a suitable internal standard.
- Precipitate the plasma proteins by adding 2 mL of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Separate the supernatant and evaporate it to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- 2. Chromatographic Conditions:

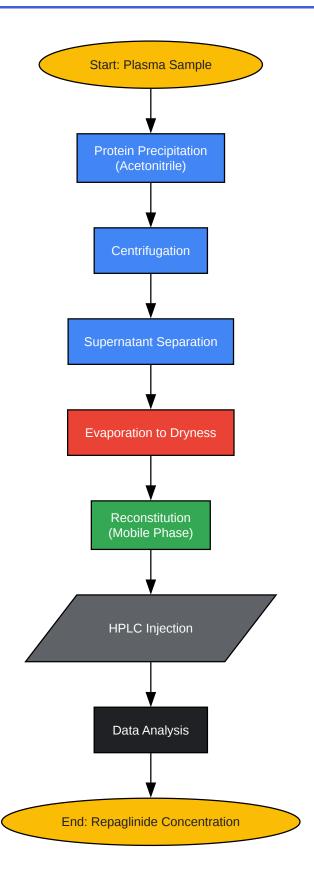






- Column: C18 column (e.g., 5 μm particle size, 250 mm x 4.6 mm).
- Mobile Phase: A mixture of acetonitrile, methanol, and 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 2.5) in a ratio of 51:11:38 (v/v/v).[5]
- Flow Rate: 1.5 mL/min.[5]
- Injection Volume: 20 μL.
- Detection: Fluorescence detector with excitation at 244 nm and emission at 348 nm.[5]
- 3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Repaglinide to the internal standard against the concentration of Repaglinide standards.
- Determine the concentration of Repaglinide in the plasma samples by interpolating their peak area ratios from the calibration curve.





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A typical workflow for HPLC analysis of Repaglinide.



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